2-(2,3-Difluorobenzoyl)thiazole
Description
Properties
IUPAC Name |
(2,3-difluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQZPHBPNJOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Bromo Ketone Precursor
The Hantzsch thiazole synthesis remains the most reliable method for constructing 2-substituted thiazoles. For 2-(2,3-difluorobenzoyl)thiazole, the critical precursor is 2-bromo-1-(2,3-difluorobenzoyl)ethanone (Fig. 1A). This compound is synthesized via a two-step protocol:
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Acylation of Bromoacetone : 2,3-Difluorobenzoyl chloride reacts with bromoacetone (CH₃COCH₂Br) in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the α-bromo ketone in 72% yield after recrystallization from ethanol.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the pure precursor, characterized by NMR (δ 7.45–7.62 ppm, aromatic protons; δ 4.21 ppm, CH₂Br) and IR (ν = 1685 cm⁻¹, C=O stretch).
Thiazole Ring Formation
Cyclization of the α-bromo ketone with thiourea in refluxing ethanol (12 hours) produces this compound (Fig. 1B). Key observations:
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Mechanism : Thiourea attacks the electrophilic α-carbon of the bromo ketone, followed by intramolecular cyclization and elimination of HBr.
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Byproducts : Minor amounts of 4,5-dihydrothiazole derivatives (<5%) form under non-optimized conditions.
Cyclization of β-Keto Acid Derivatives
Synthesis of β-Keto Acid Intermediate
An alternative route involves cyclizing 4-(2,3-difluorophenyl)-4-oxobut-2-enoic acid with thiourea (Fig. 2A). The β-keto acid is prepared via:
Thiazole Formation
Heating the β-keto acid with thiourea in acetic acid (reflux, 6 hours) induces cyclodehydration, forming the thiazole ring (Fig. 2B).
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Advantages : Avoids hazardous bromo ketone handling.
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Limitations : Lower regioselectivity due to competing enolization pathways.
Alternative Methods: [3+2] Cycloaddition and Acylative Coupling
[3+2] Cycloaddition with Zwitterionic Thiolates
Pyridinium 1,4-zwitterionic thiolates, generated in situ from 2,2,2-trifluoroacetaldehyde oxime and elemental sulfur, react with nitriles to form thiazoles. Adapting this method:
Direct Acylation of 2-Lithiothiazole
Attempts to acylate 2-lithiothiazole with 2,3-difluorobenzoyl chloride face challenges:
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Lithiation : Generating 2-lithiothiazole requires LDA at -78°C, but poor stability leads to polymerization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 68–75 | 12 | High regioselectivity, scalable | Hazardous bromo ketone precursor |
| β-Keto Acid Cyclization | 58–64 | 6 | Mild conditions, avoids brominated reagents | Lower yield, byproduct formation |
| [3+2] Cycloaddition | <30 | 24 | Novel approach, atom-economical | Poor steric tolerance, low yield |
| Direct Acylation | <15 | 4 | Conceptually simple | Unstable intermediates, low yield |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes electrophilic substitution at specific positions depending on substituent effects. The 2,3-difluorobenzoyl group directs reactivity via electronic and steric factors:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | 2-(2,3-Difluorobenzoyl)thiazole N-oxide | |
| Bromination | Br₂, FeBr₃, 80°C | 5-Bromo-2-(2,3-difluorobenzoyl)thiazole |
Nucleophilic Acyl Substitution
The benzoyl carbonyl group participates in nucleophilic reactions:
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Amidation : Reaction with primary or secondary amines (e.g., methylamine) in the presence of DCC (dicyclohexylcarbodiimide) yields substituted amides.
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Hydrolysis : Acidic or basic hydrolysis cleaves the benzoyl group, producing thiazole-2-carboxylic acid derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amidation | Methylamine, DCC, THF | 2-(2,3-Difluorobenzoylamino)thiazole | |
| Hydrolysis | NaOH (aq), reflux | Thiazole-2-carboxylic acid derivative |
Cycloaddition Reactions
Thiazoles participate in [4+2] cycloadditions, though aromatic stabilization complicates reactivity:
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Diels-Alder Reaction : Under high temperatures (150–200°C), this compound reacts with electron-deficient dienophiles (e.g., DMAD) to form pyridine derivatives via sulfur extrusion .
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1,3-Dipolar Cycloaddition : With nitrile oxides, the thiazole ring forms fused bicyclic structures .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | DMAD, 180°C | 3-(2,3-Difluorophenyl)pyridine | |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, Δ | Thiazolo[5,4-d]isoxazole derivative |
Metal-Catalyzed Cross-Couplings
The thiazole ring supports palladium-catalyzed couplings:
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C-H Arylation : Using Pd(OAc)₂ and a directing group (e.g., N-oxide), aryl bromides selectively functionalize the C2 position of the thiazole .
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Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., 5-bromo-thiazole) undergo cross-coupling with arylboronic acids .
| Reaction | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, PhBr, N-oxide | 2-Aryl-2-(2,3-difluorobenzoyl)thiazole | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 5-Aryl-2-(2,3-difluorobenzoyl)thiazole |
Functionalization of the Difluorobenzoyl Group
The 2,3-difluorophenyl moiety undergoes selective substitution:
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Nucleophilic Aromatic Substitution : Fluorine at the ortho position is replaced by strong nucleophiles (e.g., methoxide) under basic conditions .
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Electrophilic Substitution : Nitration or sulfonation occurs at the para position relative to the electron-withdrawing benzoyl group .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 100°C | 2-(2-Fluoro-3-methoxybenzoyl)thiazole | |
| Nitration | HNO₃, H₂SO₄, 0°C | 2-(2,3-Difluoro-4-nitrobenzoyl)thiazole |
Redox Reactions
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazoline, altering aromaticity .
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Oxidation of Side Chains : The benzoyl group’s methyl ester (if present) is oxidized to a carboxylic acid using KMnO₄.
Biological Relevance
Scientific Research Applications
Anticancer Applications
The thiazole moiety is known for its significant role in the development of anticancer agents. The compound 2-(2,3-difluorobenzoyl)thiazole has been investigated for its potential to inhibit tumor growth through various mechanisms:
- Angiogenesis Inhibition : Research has shown that tricyclic thiazole derivatives can act as angiogenesis inhibitors, which are crucial for tumor progression. Compounds derived from this compound demonstrated low-micromolar inhibitory activity against human umbilical vein endothelial cells (HUVECs) in vitro, indicating their potential as antiangiogenic agents .
- Cytotoxicity Against Cancer Cell Lines : Several studies have reported on the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, a derivative with a similar structure exhibited promising results against human glioblastoma and melanoma cells, suggesting that modifications to the thiazole ring can enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of thiazole compounds have been extensively studied:
- Broad-Spectrum Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for their minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity comparable to traditional antibiotics like chloramphenicol .
- Mechanism of Action : The presence of the thiazole ring enhances the lipophilicity of these compounds, which is essential for penetrating bacterial membranes and exerting their effects. The structure-activity relationship studies indicate that specific substitutions on the thiazole ring can lead to increased potency against resistant strains .
Anti-inflammatory Properties
Thiazole derivatives have also been explored for their anti-inflammatory effects:
- In Vivo Studies : Compounds derived from this compound have been tested in models of inflammation, such as carrageenan-induced paw edema in rats. These studies revealed significant reductions in inflammation markers, suggesting that these compounds can inhibit pro-inflammatory pathways effectively .
- Potential for Rheumatoid Arthritis Treatment : The anti-inflammatory properties of thiazoles make them promising candidates for treating autoimmune diseases like rheumatoid arthritis. Research indicates that certain thiazole derivatives can inhibit enzymes involved in inflammatory processes, providing a basis for further development .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves well-established methods such as:
- Condensation Reactions : The compound is often synthesized through condensation reactions involving thiazole precursors and difluorobenzoyl chlorides under controlled conditions to yield high-purity products.
- Optimization Strategies : Medicinal chemistry efforts focus on modifying the substituents on the thiazole ring to enhance bioactivity. Structure-activity relationship studies reveal that specific functional groups can significantly influence the pharmacological profile of these compounds .
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorobenzoyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The introduction of fluorine atoms and aromatic substituents significantly impacts melting points, solubility, and spectroscopic profiles. For example:
The 2,3-difluorobenzoyl group in the target compound likely increases polarity and thermal stability compared to non-fluorinated analogs (e.g., 2-phenylthiazole derivatives), as fluorine’s electronegativity enhances intermolecular interactions .
Computational and Spectroscopic Insights
- DFT Studies : Thiazole derivatives with hydrazineyl substituents () reveal narrow HOMO-LUMO gaps (3.5–4.2 eV), correlating with high reactivity. Fluorine’s electron-withdrawing nature in 2-(2,3-difluorobenzoyl)thiazole would further lower these gaps, enhancing electrophilicity .
- Crystallography : The crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine () shows planar geometry and strong C–F···H hydrogen bonding, which may stabilize the target compound’s solid-state structure .
Biological Activity
2-(2,3-Difluorobenzoyl)thiazole is a heterocyclic compound characterized by a thiazole ring with a difluorobenzoyl substituent. Its unique structural features contribute to its potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Structural Characteristics
The thiazole ring consists of a five-membered structure containing sulfur and nitrogen. The difluorobenzoyl group enhances the compound's reactivity due to the electron-withdrawing nature of fluorine atoms, influencing both electronic and steric properties.
| Component | Structural Features | Significance |
|---|---|---|
| Thiazole Ring | Contains sulfur and nitrogen | Essential for biological activity |
| Difluorobenzoyl Group | Electron-withdrawing substituents | Increases reactivity and potential interactions |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving thiazole derivatives and difluorobenzoyl chloride.
- Cyclization Techniques : Utilizing thioamides and appropriate halogenated acetophenones.
These methods allow for the efficient production of the compound while maintaining its structural integrity.
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar thiazole structures display promising antibacterial and antifungal properties. The presence of the difluorobenzoyl group in this compound may enhance these effects due to increased lipophilicity and reactivity towards microbial targets .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research highlights its potential as an anticancer agent, particularly against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), indicating a mechanism of action that involves inhibition of critical metabolic pathways .
Case Studies
- Cytotoxicity Evaluation : In a comparative study involving several thiazole derivatives, this compound demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin. This suggests significant potential for further development as a therapeutic agent .
- Antimicrobial Testing : A series of experiments showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation in cancer cells.
- Binding Affinity : Its structural features allow it to bind effectively to biological macromolecules, influencing their function.
- Redox Activity : The thiol groups present in similar compounds suggest potential antioxidant properties that could modulate oxidative stress responses in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
